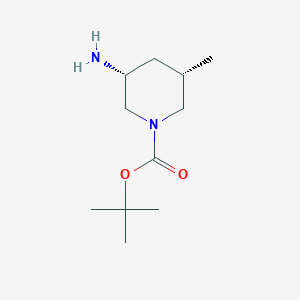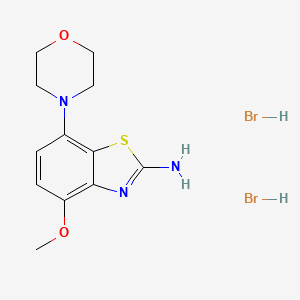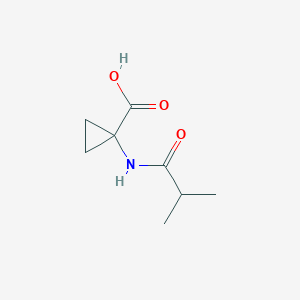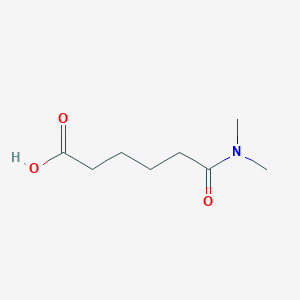
Boc-cis-3-hydroxy-D-proline
Vue d'ensemble
Description
Boc-cis-3-hydroxy-D-proline, also known as 1-Boc-3-hydroxy-cis-D-proline or N-T-BOC-CIS-3-HYDROXY-D-PROLINE, is a compound with the molecular formula C10H17NO5 . It can be used as a starting material in the synthesis of DNA mimicking pyrrolidine peptide nucleic acid (PNA) analog and in the synthesis of biologically important macrocyclic dilactones .
Synthesis Analysis
A simple synthesis of cis-3-hydroxy-L-proline has been achieved starting from b-alanine making use of Sharpless asymmetric epoxidation as a key step in the synthesis . The synthetic route was started with the readily available and inexpensive b-alanine. A suitable protective group for the amino group was needed which will be stable to Sharpless epoxidation conditions later in the sequence .Molecular Structure Analysis
The molecular weight of this compound is 231.24600 . The molecular formula is C10H17NO5 . The exact mass is 231.11100 .Chemical Reactions Analysis
The synthesis of cis-3-hydroxy-L-proline involves several steps, including the use of Sharpless asymmetric epoxidation as a key step . The chiral epoxide can be generated by Sharpless epoxidation of a suitable allylic alcohol .Physical And Chemical Properties Analysis
This compound has a density of 1.132 g/cm3 at 25°C (lit.) . The melting point is 101-103°C (lit.) . The compound is a white to pale yellow powder .Applications De Recherche Scientifique
Characterization and Synthesis
Synthesis of cis-3-Hydroxy-L-Proline
The synthesis of cis-3-hydroxy-L-proline from β-alanine, utilizing Sharpless asymmetric epoxidation, demonstrates its importance as a chiral building block. This method provides access to optically pure cis-3-hydroxy-L-proline, crucial for synthesizing natural products like cyclothialidine, showcasing the synthetic utility of this amino acid derivative in organic chemistry (Chandrasekaran, Sinha, & Tilve, 2000).
Proline Derivatives in Peptide Chemistry
The development of novel proline derivatives, such as N-Boc-protected α-methyl-L-proline, highlights their role in studying peptide bond isomerization and the structural constraints they impose on peptides. These derivatives are instrumental in modulating peptide conformation, which is vital for understanding peptide and protein folding mechanisms (Torbeev et al., 2012).
Biological and Catalytic Applications
Hydroxyproline Derivatives as Chiral Catalysts
The synthesis and characterization of O-ferrocenoyl hydroxyproline conjugates, protected by the Boc group, underscore their utility as chiral catalysts in organic synthesis. These compounds exhibit catalytic properties that favor the production of specific enantiomers in aldol addition reactions, indicating the potential of hydroxyproline derivatives in asymmetric synthesis (Al-Momani & Lataifeh, 2013).
Enzymatic Synthesis and Applications
The enzymatic preparation of hydroxyproline derivatives, such as N-Boc-5-hydroxy-L-proline, from L-ornithine, highlights their importance in the synthesis of pharmaceutical compounds. This biocatalytic method provides an efficient route to key intermediates for drugs like saxagliptin, a treatment for type 2 diabetes mellitus (Hanson et al., 2011).
Mécanisme D'action
Target of Action
Boc-cis-3-hydroxy-D-proline, also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . It serves as a non-cleavable linker in these structures .
Mode of Action
The compound interacts with its targets through the formation of stable linkages. As a non-cleavable linker, it forms a permanent bond between the antibody (or protein target in the case of PROTACs) and the drug molecule . This ensures the delivery of the drug to the specific target cells, thereby enhancing the efficacy and reducing off-target effects .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of adcs and protacs . These structures are involved in targeted drug delivery and protein degradation pathways, respectively .
Pharmacokinetics
As a component of adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the characteristics of the overall structure .
Result of Action
The primary result of this compound’s action is the formation of stable ADCs and PROTACs . These structures enable targeted drug delivery and selective protein degradation, leading to enhanced therapeutic efficacy and reduced side effects .
Action Environment
The action of this compound, as part of ADCs or PROTACs, can be influenced by various environmental factors. These may include the physiological conditions of the target cells, the stability of the compound under physiological conditions, and the presence of competing or interacting molecules .
Safety and Hazards
Orientations Futures
The synthesis of cis-3-hydroxy-L-proline is a relatively rare b-hydroxy-a-amino acid, which has been found as a component of the antibiotic teleomycin . In connection with the synthesis of the natural product “cyclothialidine”, it was required to synthesize the optically pure cis-3-hydroxy-L-proline in good chemical yield . This suggests potential future directions in the synthesis of other natural products.
Propriétés
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186132-80-9 | |
| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)



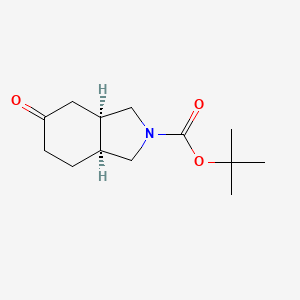
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)
![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)
![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)
